![molecular formula C22H23N3OS B2934801 3-(phenylthio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide CAS No. 2034566-91-9](/img/structure/B2934801.png)

3-(phenylthio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

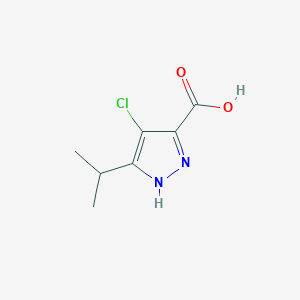

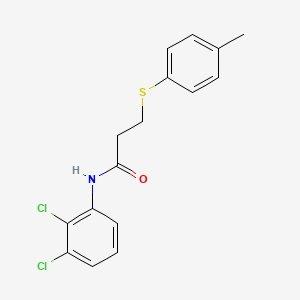

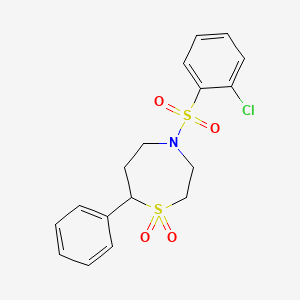

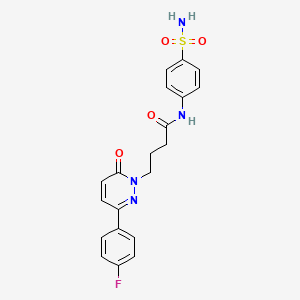

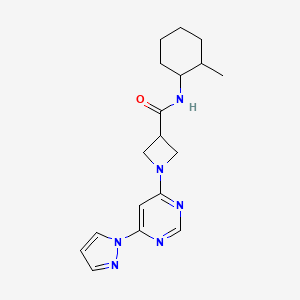

The compound “3-(phenylthio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide” is a complex organic molecule. It contains an imidazopyridine moiety, which is a fused ring system consisting of an imidazole ring and a pyridine ring . This type of structure is often found in pharmaceutical compounds due to its ability to bind to various biological targets.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazopyridine ring, along with the phenylthio and phenylpropanamide groups. These groups could potentially influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The imidazopyridine moiety could potentially undergo various reactions, including substitutions or additions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazopyridine ring could potentially influence its polarity, solubility, and stability .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Functionalization

3-(phenylthio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide is a compound that, while not directly mentioned, is related to the broader class of imidazopyridine derivatives. Research into similar compounds has led to developments in chemical synthesis techniques, such as the rhodium-catalyzed bis-cyanation of arylimidazo[1,2-a]pyridines via double C-H activation. This process demonstrates broad functional group tolerance and operational convenience, highlighting the potential of these compounds in generating structurally diverse molecules (Xinju Zhu et al., 2017).

Herbicidal Applications

The synthesis and study of 2-aroxy-propanamides containing pyrimidine and 1,3,4-thiadiazole rings reveal the agricultural potential of related compounds. These synthesized molecules have shown moderate to good selective herbicidal activity against Brassica campestris L., suggesting their utility in developing new herbicides (Man‐Yun Liu & De-Qing Shi, 2014).

Antimicrobial and Antitumor Effects

Further, compounds within this chemical class have demonstrated significant biological activities. For instance, benzimidazoles with Aurora A kinase and KSP inhibitory activities have been synthesized, showing marked antitumor effects against several cancer cell lines. This indicates the potential therapeutic applications of these molecules in oncology (Amira S. Abd El‐All et al., 2015).

Antiparasitic Activity

Additionally, novel 3-nitroimidazo[1,2-a]pyridine derivatives, closely related in structure, have been highlighted for their potent in vitro antileishmanial activity, demonstrating the potential for these compounds in addressing parasitic infections while maintaining low cytotoxicity toward human cell lines (C. Fersing et al., 2019).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-phenylsulfanyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3OS/c26-22(13-15-27-17-8-2-1-3-9-17)24-19-11-5-4-10-18(19)20-16-25-14-7-6-12-21(25)23-20/h1-5,8-11,16H,6-7,12-15H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIFYYFQKGDMRRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)CCSC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 3-{[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]carbamoyl}-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2934720.png)

![2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole](/img/structure/B2934721.png)

![3-Oxa-7,10-diazaspiro[5.6]dodecan-11-one](/img/structure/B2934723.png)

![2-[(4-Ethylbenzyl)amino]-2-oxoethyl 4-chlorobenzoate](/img/structure/B2934727.png)

![5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B2934735.png)

![N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2934737.png)